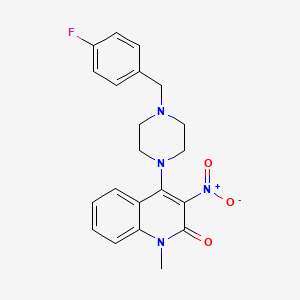

4-(4-(4-fluorobencil)piperazin-1-il)-1-metil-3-nitroquinolin-2(1H)-ona

Descripción general

Descripción

4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, a piperazine ring, and a fluorobenzyl group, making it a versatile molecule for various biochemical interactions. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery and development.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has been studied for its potential as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, it can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, also known as 4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

The compound interacts with tyrosinase by inhibiting its activity . This inhibition occurs at low micromolar concentrations, indicating a strong affinity between the compound and the enzyme . The exact mode of interaction was deciphered through crystallography and molecular docking, which were consistent with kinetic experiments .

Biochemical Pathways

The inhibition of tyrosinase by 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound reduces melanin production, leading to anti-melanogenic effects .

Pharmacokinetics

The compound’s strong inhibitory effects on tyrosinase at low micromolar concentrations suggest good bioavailability .

Result of Action

The primary result of the action of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is the inhibition of melanin production . This leads to anti-melanogenic effects, which could be beneficial in the treatment of conditions related to excessive melanin production .

Análisis Bioquímico

Biochemical Properties

4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . The interaction between 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one and tyrosinase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic center. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one on various types of cells and cellular processes are diverse. This compound has been observed to induce apoptosis in cancer cell lines, such as BT-474 and HeLa cells . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, the binding of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one to tubulin inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Methylation: The nitrated quinoline is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Piperazine Introduction: The methylated nitroquinoline is reacted with 4-fluorobenzylpiperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various nucleophiles to the fluorobenzyl group.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-(4-chlorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

- 4-(4-(4-bromobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

- 4-(4-(4-methylbenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Uniqueness

The presence of the fluorobenzyl group in 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, often enhancing its biological activity and specificity compared to its chloro, bromo, or methyl counterparts.

Actividad Biológica

The compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, and its inhibition can be beneficial in treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Tyrosinase Inhibition

Research indicates that 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one acts as a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR). The compound demonstrated an IC50 value of 0.18 μM , significantly more potent than the reference compound kojic acid, which has an IC50 of 17.76 μM .

The docking studies suggest that the compound binds effectively to the active site of tyrosinase, preventing substrate binding and thus inhibiting melanin production. This mechanism is crucial for developing therapies aimed at reducing skin pigmentation.

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells have shown that this compound exerts antimelanogenic effects without cytotoxicity. The absence of cytotoxicity is particularly noteworthy as it suggests a favorable safety profile for potential therapeutic use .

Comparative Efficacy

The following table summarizes the IC50 values of various tyrosinase inhibitors compared to 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one :

| Compound Name | IC50 (μM) |

|---|---|

| 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one | 0.18 |

| Kojic Acid | 17.76 |

| Other Tyrosinase Inhibitors (e.g., Arbutin) | Varies |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Tyrosinase Inhibition : A comprehensive study evaluated various derivatives based on the piperazine moiety for their inhibitory effects on tyrosinase. The findings highlighted that modifications to the piperazine structure could enhance inhibitory activity, with 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one emerging as one of the most potent candidates .

- Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and tyrosinase, confirming its mechanism as a competitive inhibitor. These studies provide insights into how structural modifications can influence binding affinity and selectivity .

- Safety Profile Evaluation : In vivo assessments are necessary to further establish the safety profile of this compound, especially concerning long-term use in hyperpigmentation treatments. Preliminary results indicate promising outcomes regarding cytotoxicity in cellular models .

Propiedades

IUPAC Name |

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-23-18-5-3-2-4-17(18)19(20(21(23)27)26(28)29)25-12-10-24(11-13-25)14-15-6-8-16(22)9-7-15/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJUMZQGIHRGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.